4-(Aminomethyl)-N-(p-tolyl)benzamide hydrochloride
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Overview
Description
4-(Aminomethyl)-N-(p-tolyl)benzamide hydrochloride is an organic compound that features a benzamide core substituted with an aminomethyl group and a p-tolyl group. This compound is often used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-N-(p-tolyl)benzamide hydrochloride typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of p-toluidine with benzoyl chloride to form N-(p-tolyl)benzamide.
Introduction of the Aminomethyl Group:
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-N-(p-tolyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzamide core.
Reduction: Reduced forms of the benzamide core.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
4-(Aminomethyl)-N-(p-tolyl)benzamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-N-(p-tolyl)benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with target proteins, while the benzamide core provides structural stability. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(p-tolyl)benzamide: Lacks the aminomethyl group, resulting in different chemical and biological properties.
4-(Aminomethyl)benzamide: Lacks the p-tolyl group, affecting its reactivity and applications.
N-(p-tolyl)acetamide: Has an acetamide core instead of a benzamide core, leading to different chemical behavior.
Uniqueness
4-(Aminomethyl)-N-(p-tolyl)benzamide hydrochloride is unique due to the presence of both the aminomethyl and p-tolyl groups, which confer specific reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H16N2O |
---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
4-(aminomethyl)-N-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C15H16N2O/c1-11-2-8-14(9-3-11)17-15(18)13-6-4-12(10-16)5-7-13/h2-9H,10,16H2,1H3,(H,17,18) |
InChI Key |
PSTMYDOFUWRBJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN |
Origin of Product |
United States |
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